N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multiple steps. One common approach includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones .
Industrial Production Methods
the use of microwave-assisted palladium-catalyzed reactions has been explored for the efficient synthesis of pyrazole-fused heterocycles . This method offers advantages such as shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, palladium catalysts, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with pyridine N-imine yield pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones .
Scientific Research Applications
N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar core structure and have comparable pharmacological activities.
Pyrazolo[3,4-b]pyridines: These compounds are also pyrazole-fused heterocycles with potential biological activities.
Porphyrin Derivatives: Although structurally different, these compounds have been studied for their photocatalytic and biological properties.
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising pharmacological properties set it apart from other similar compounds .
Properties
Molecular Formula |
C23H19ClN6O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3S/c1-32-16-6-3-14(4-7-16)18-12-19-22-26-27-23(29(22)9-10-30(19)28-18)34-13-21(31)25-15-5-8-20(33-2)17(24)11-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
YIXWBTBKDRNDHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2 |
Origin of Product |
United States |
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